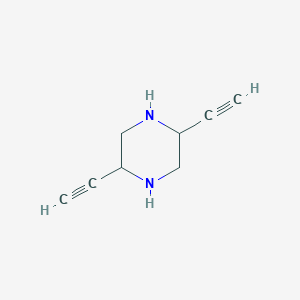
2-Ethylcyclohex-1-ene-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylcyclohex-1-ene-1-carbonyl chloride is an organic compound with the molecular formula C9H13ClO. It is a derivative of cyclohexene, featuring an ethyl group at the second position and a carbonyl chloride functional group at the first position. This compound is a colorless liquid with a pungent odor and is used as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Ethylcyclohex-1-ene-1-carbonyl chloride can be carried out through the following steps:
Chlorination of 2-Ethylcyclohexene: The reaction of 2-ethylcyclohexene with chlorine gas under light generates 2-ethylcyclohexene chloride.
Formation of Carbonyl Chloride: The 2-ethylcyclohexene chloride is then reacted with thionyl chloride (SOCl2) in an alcohol solvent to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chlorination and subsequent reaction with thionyl chloride under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylcyclohex-1-ene-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic or neutral conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Produces amides, esters, or thioesters.
Oxidation: Forms carboxylic acids.
Reduction: Yields alcohols.
Aplicaciones Científicas De Investigación
2-Ethylcyclohex-1-ene-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the preparation of biologically active molecules.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Ethylcyclohex-1-ene-1-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on molecules such as amines, alcohols, and thiols, facilitating the formation of amides, esters, and thioesters .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohex-1-ene-1-carbonyl chloride: Similar structure but lacks the ethyl group at the second position.
2-Methylcyclohex-1-ene-1-carbonyl chloride: Similar structure with a methyl group instead of an ethyl group.
Cyclohexane-1-carbonyl chloride: Saturated analog without the double bond.
Uniqueness
2-Ethylcyclohex-1-ene-1-carbonyl chloride is unique due to the presence of both the ethyl group and the double bond, which influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
74517-11-6 |
|---|---|
Fórmula molecular |
C9H13ClO |
Peso molecular |
172.65 g/mol |
Nombre IUPAC |
2-ethylcyclohexene-1-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H2,1H3 |
Clave InChI |
ZLZCZCDYHKEHHG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(CCCC1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B13798319.png)
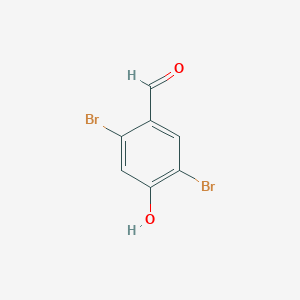
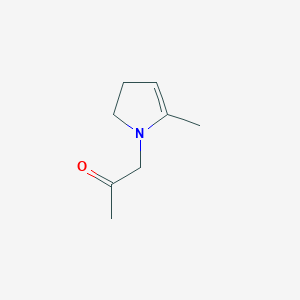

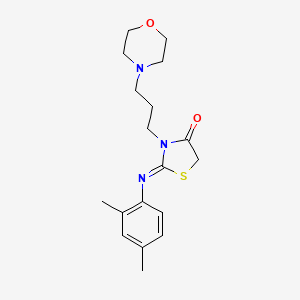
![8-Methyldibenzo[def,p]chrysene](/img/structure/B13798346.png)
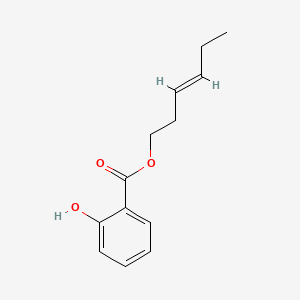

![Benzyl2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13798369.png)
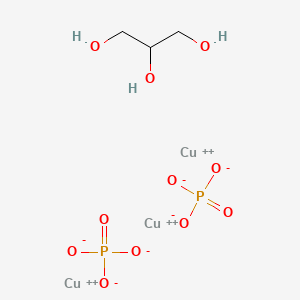
![Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13798384.png)
